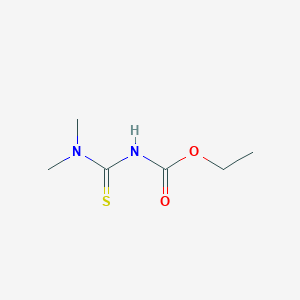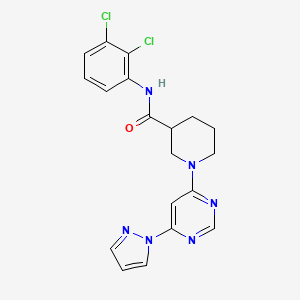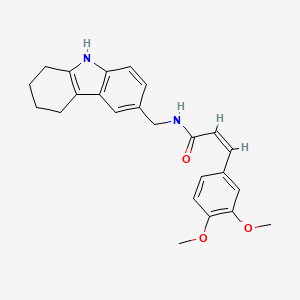![molecular formula C12H22N2O4S B2583642 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415512-89-7](/img/structure/B2583642.png)
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is commonly referred to as MMPIP and is known to have a wide range of biological activities.
Mecanismo De Acción
MMPIP acts as a negative allosteric modulator of mGluR7, which is a G protein-coupled receptor that regulates neurotransmission in the central nervous system. By binding to the allosteric site of mGluR7, MMPIP reduces the activity of this receptor, resulting in a decrease in the release of neurotransmitters such as glutamate. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPIP are primarily related to its interaction with mGluR7. By reducing the activity of this receptor, MMPIP has been shown to decrease the release of glutamate, which is a key neurotransmitter involved in various neurological processes. This reduction in glutamate release has been linked to a decrease in anxiety, depression, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMPIP in lab experiments is its high affinity for mGluR7. This makes it a potent and selective negative allosteric modulator of this receptor. However, one of the limitations of using MMPIP is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of MMPIP. One potential area of research is the development of more potent and selective negative allosteric modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of MMPIP in the treatment of various neurological disorders. Additionally, the development of more effective synthesis methods for MMPIP could help to facilitate its use in future research.
Métodos De Síntesis
The synthesis of MMPIP involves the reaction of 1-methanesulfonyl-4-methoxypiperidine with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure MMPIP. This synthesis method has been optimized to yield high purity and high yield of MMPIP.
Aplicaciones Científicas De Investigación
MMPIP has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the metabotropic glutamate receptor subtype 7 (mGluR7) and acts as a negative allosteric modulator. This makes MMPIP a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-18-12(9-13-11(15)10-3-4-10)5-7-14(8-6-12)19(2,16)17/h10H,3-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNAVPKIVPWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2583564.png)


![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)


![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)

![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)